Goshonoside F5
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
Goshonoside F5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Goshonoside F5 has a wide range of scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Goshonoside F5 is part of a group of diterpene glycosides found in Rubus chingii. Similar compounds include:
- Goshonoside F1
- Goshonoside F2
- Goshonoside F3
- Goshonoside F4
- Goshonoside G
These compounds share similar structures and bioactive properties but differ in their specific chemical compositions and effects . This compound is unique due to its specific inhibition of the NF-κB and MAPK pathways, which distinguishes it from other similar compounds .
Properties
Molecular Formula |
C32H54O13 |
---|---|
Molecular Weight |
646.8 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(E)-5-[(1R,4aS,5S,6R,8aS)-6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C32H54O13/c1-16(10-12-42-29-27(40)25(38)23(36)19(13-33)44-29)5-7-18-17(2)6-8-21-31(18,3)11-9-22(35)32(21,4)15-43-30-28(41)26(39)24(37)20(14-34)45-30/h10,18-30,33-41H,2,5-9,11-15H2,1,3-4H3/b16-10+/t18-,19-,20-,21+,22-,23-,24-,25+,26+,27-,28-,29-,30-,31+,32-/m1/s1 |
InChI Key |
QIOMMMCQFIBVKA-PPQBIMEKSA-N |
Isomeric SMILES |
C/C(=C\CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/CC[C@@H]2C(=C)CC[C@H]3[C@]2(CC[C@H]([C@]3(C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C |
Canonical SMILES |
CC(=CCOC1C(C(C(C(O1)CO)O)O)O)CCC2C(=C)CCC3C2(CCC(C3(C)COC4C(C(C(C(O4)CO)O)O)O)O)C |
Origin of Product |
United States |
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